2-acetyl-4-fluorobenzaldehyde
Description
Properties
CAS No. |
1891254-71-9 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of 2 Acetyl 4 Fluorobenzaldehyde
Historical Development of Synthetic Routes to Halogenated and Acetylated Aromatic Aldehydes
The journey to synthesize complex aromatic molecules like 2-acetyl-4-fluorobenzaldehyde is built upon more than a century of foundational organic chemistry. The key transformations required—acylation, formylation, and halogenation of aromatic rings—have historical roots in several name reactions that revolutionized the field.
The Friedel-Crafts reactions , discovered by Charles Friedel and James Crafts in 1877, were pivotal for the introduction of alkyl and acyl groups to aromatic rings. thermofisher.comchemistrytalk.orgwikipedia.org Friedel-Crafts acylation, in particular, allowed for the synthesis of aromatic ketones using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride. chemistrytalk.orgmasterorganicchemistry.comsigmaaldrich.com This reaction is a cornerstone in the synthesis of acetylated aromatic compounds. A significant advantage of the acylation reaction over its alkylation counterpart is the deactivation of the aromatic ring by the introduced acyl group, which prevents polysubstitution. libretexts.orgorganic-chemistry.org
The introduction of an aldehyde group, or formylation, onto an aromatic ring presented its own set of challenges. In 1897, Ludwig Gattermann and Julius Arnold Koch developed the Gattermann-Koch reaction , which utilized carbon monoxide and hydrogen chloride in the presence of a Lewis acid to formylate aromatic hydrocarbons. thermofisher.comslideshare.netoxfordreference.com This method, however, was generally not applicable to phenols and phenolic ethers. wikipedia.org To address this limitation, Gattermann later devised a modification using hydrogen cyanide and a Lewis acid, which expanded the scope to include these more activated systems. thermofisher.comwikipedia.org A further adaptation by Adams, which generated hydrogen cyanide in situ from zinc cyanide, made the procedure safer and more widely adopted. thermofisher.com
Another important formylation method, the Vilsmeier-Haack reaction , was developed by Anton Vilsmeier and Albrecht Haack in 1927. chemistrysteps.comwikipedia.orgcambridge.org This reaction employs a substituted formamide (B127407) (like dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, an electrophilic iminium salt that can formylate electron-rich aromatic and heterocyclic compounds. chemistrysteps.comtcichemicals.com
The introduction of fluorine into aromatic systems has its own distinct history. Early methods for aromatic fluorination were often harsh. The Balz-Schiemann reaction , discovered in 1927, involves the thermal decomposition of an aromatic diazonium fluoroborate salt to produce the corresponding aryl fluoride (B91410). nih.govacs.org Another classical method is the Halex reaction , which involves nucleophilic aromatic substitution of a chloro or nitro group with fluoride, typically using potassium fluoride at high temperatures. nih.govacs.org The development of modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), has provided milder and more selective methods for direct fluorination. beilstein-journals.orgnih.govwikipedia.org
These historical methodologies laid the groundwork for the strategic synthesis of polysubstituted aromatic compounds, providing a toolbox of reactions to introduce acetyl, formyl, and fluoro groups onto an aromatic nucleus.
Direct Functionalization Approaches for the Aromatic Core of this compound Precursors
The synthesis of this compound can be approached by the sequential introduction of the required functional groups onto a simpler aromatic precursor. The success of such a strategy hinges on the directing effects of the substituents already present on the ring and the regioselectivity of the chosen reactions.
Friedel-Crafts acylation is a primary method for introducing an acetyl group onto an aromatic ring. chemistrytalk.org When considering a precursor for this compound, one might start with a fluorinated benzene (B151609) derivative. The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, fluorine is also a deactivating group due to its high electronegativity, which can make electrophilic substitution more challenging compared to benzene.
For instance, the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride and a Lewis acid catalyst like aluminum chloride would yield a mixture of 2-fluoroacetophenone (B1329501) and 4-fluoroacetophenone. The para isomer is typically the major product due to reduced steric hindrance. To achieve the desired 2-acetyl substitution pattern relative to the fluorine atom in a potential precursor, direct acylation might not be the most efficient route if the starting material is fluorobenzene itself.
Several classical methods can be employed to introduce a formyl group onto an aromatic ring. The choice of method often depends on the nature of the substituents already present on the aromatic core.
| Formylation Reaction | Reagents | Typical Substrates | Historical Context |
| Gattermann-Koch Reaction | CO, HCl, Lewis Acid (e.g., AlCl₃), CuCl | Alkylbenzenes | Discovered by Gattermann and Koch in 1897. thermofisher.comslideshare.net |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, and some heterocycles | A modification of the Gattermann-Koch reaction. thermofisher.comwikipedia.org |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich aromatics (e.g., anilines, phenols) and heterocycles | Developed by Vilsmeier and Haack in 1927. chemistrysteps.comwikipedia.org |
For a precursor to this compound, formylation would need to be directed to a specific position. For example, if one were to start with 3-fluoroacetophenone, the acetyl group, being a meta-director, and the fluorine atom, being an ortho-, para-director, would have conflicting directing effects. The outcome of a formylation reaction on such a substrate would likely be a mixture of isomers, making purification difficult. A more regiocontrolled approach often involves ortho-lithiation, where a directing group guides the deprotonation of an adjacent position, followed by quenching with a formylating agent like dimethylformamide (DMF). Fluorine itself can act as an ortho-directing group for lithiation. researchgate.netelectronicsandbooks.com
Introducing a fluorine atom at a specific position on an already substituted aromatic ring requires careful consideration of the available methods.
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). Modern electrophilic fluorinating agents, such as those with an N-F bond, have made this a more viable strategy. wikipedia.org The regioselectivity is governed by the directing effects of the existing substituents. For instance, direct fluorination of benzaldehyde (B42025) derivatives can lead to a mixture of products, with the ratio depending on the nature and position of other ring substituents. acs.org For a precursor like 2-acetylbenzaldehyde, the acetyl group would direct the incoming fluorine to the meta position (position 5), while the aldehyde group would also direct meta. This would not lead to the desired 4-fluoro substitution pattern.
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a suitable leaving group (e.g., -NO₂, -Cl) by a fluoride ion. nih.gov For SNAr to be effective, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.combyjus.com For example, one could envision a synthesis starting from a precursor like 2-acetyl-4-chlorobenzaldehyde, where the chloro group is replaced by fluorine using a fluoride salt. The acetyl and formyl groups would activate the ring towards nucleophilic attack. Fluorine itself can also act as a leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comchemistrysteps.com
Palladium-Catalyzed Fluorination: More recent developments in organometallic chemistry have led to palladium-catalyzed methods for the fluorination of aryl halides and triflates. acs.orgresearchgate.net These methods can offer high regioselectivity and functional group tolerance.
Strategies Involving Functional Group Interconversions and Modifications Towards this compound
An alternative to the direct introduction of all three functional groups onto the aromatic ring is to introduce precursor functionalities and then convert them to the desired acetyl and formyl groups in later synthetic steps.
The formyl group of this compound can be generated through the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative.
Oxidation of Benzyl Alcohols: The oxidation of a primary benzyl alcohol to an aldehyde is a common and reliable transformation. A variety of reagents and conditions can be employed for this purpose.
| Oxidation Method | Reagents | Key Features |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, high yields. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Mild, selective, and avoids chromium reagents. |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | A classic method, though chromium-based reagents are less favored now. |
| Catalytic Aerobic Oxidation | Metal catalyst (e.g., Pd, Ru), O₂ or air | "Green" chemistry approach, uses air as the oxidant. |
For the synthesis of this compound, a precursor such as (2-acetyl-4-fluorophenyl)methanol could be oxidized to the target aldehyde. This approach can be highly efficient, provided the precursor alcohol is readily accessible.
Reduction of Carboxylic Acid Derivatives: The formyl group can also be obtained by the partial reduction of a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or an ester. The key challenge is to stop the reduction at the aldehyde stage without further reduction to the alcohol.
| Reduction Method | Starting Material | Reducing Agent | Key Features |
| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄ (poisoned catalyst) | A classic method for reducing acyl chlorides to aldehydes. |
| Hydride Reduction | Acyl Chloride | Lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃) | A milder hydride reagent that avoids over-reduction. |
| Hydride Reduction | Ester or Nitrile | Diisobutylaluminum hydride (DIBAL-H) | Effective for the partial reduction of esters and nitriles to aldehydes. |
A synthetic strategy could therefore involve the preparation of 2-acetyl-4-fluorobenzoyl chloride, followed by its controlled reduction to this compound.
Transformations of Carboxylic Acid Derivatives to Acetyl Moieties
The introduction of an acetyl group onto an aromatic ring, particularly in a multi-substituted system like this compound, can be effectively achieved by transforming a carboxylic acid derivative. This approach is advantageous as carboxylic acids are common precursors and their derivatives offer a range of reactivities that can be tailored to specific synthetic needs. The core of this strategy involves the conversion of a carboxyl functional group at the C2 position of a 4-fluorobenzaldehyde (B137897) precursor into a methyl ketone (acetyl group).
The general mechanism for these transformations is a nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. latech.edu This process typically involves a two-step addition-elimination sequence, forming a tetrahedral intermediate that subsequently collapses to expel a leaving group. latech.edulibretexts.org The reactivity of carboxylic acid derivatives varies significantly, with acyl halides being the most reactive and amides the least. libretexts.org
Several specific methods are applicable for this conversion:
Weinreb Amides: A particularly effective method involves the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of the corresponding carboxylic acid (e.g., 4-fluoro-2-formylbenzoic acid). The Weinreb amide reacts with organometallic reagents, such as methyl Grignard (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing the common side reaction of over-addition that leads to tertiary alcohols. This method is highly regarded for its ability to cleanly produce ketones.
Acyl Halides with Organometallics: Acyl chlorides, derived from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are highly reactive electrophiles. msu.edu Their reaction with organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), is a classic method for ketone synthesis. Organocuprates are softer nucleophiles than Grignard or organolithium reagents, which minimizes the secondary reaction with the newly formed ketone.
Nitriles: A nitrile group can serve as a precursor to a ketone. In a potential synthetic route, a nitrile could be reacted with a methyl Grignard reagent, followed by hydrolysis of the resulting imine to yield the desired acetyl group.
Table 1: Conversion of Carboxylic Acid Derivatives to Methyl Ketones (Acetyl Moiety)
Catalytic and Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally sustainable. The synthesis of this compound can be approached through the lens of catalytic methods and green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Fluorobenzaldehyde Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, representing a cornerstone of modern organic synthesis. thermofisher.com These reactions offer a versatile strategy for assembling the substituted aromatic framework of this compound. Reactions such as the Suzuki, Hiyama, and Negishi couplings provide pathways to link different molecular fragments with high precision and efficiency, often under mild conditions. thermofisher.commdpi.com
For instance, a plausible strategy could involve a di-halogenated fluorobenzene derivative as a scaffold. One halogen could be selectively coupled with a reagent to introduce the acetyl group (or a precursor), while the other is used to install the aldehyde functionality.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. acs.org One could envision coupling an appropriately substituted arylboronic acid with a halide precursor to build the carbon skeleton.
Hiyama Coupling: This reaction utilizes organosilicon compounds, which are appealing due to their low toxicity and stability. mdpi.com A palladium catalyst facilitates the coupling of the organosilane with an organic halide. mdpi.com
Nickel-Catalyzed Reactions: Nickel catalysts are gaining attention as a more abundant and cost-effective alternative to palladium. Notably, nickel-based systems have shown efficacy in activating strong carbon-fluorine (C-F) bonds, which is a challenging but potentially powerful transformation in the synthesis of complex fluoroaromatic compounds. beilstein-journals.org
These catalytic methods are highly valued for their functional group tolerance and are often superior to traditional stoichiometric reactions in terms of atom economy and waste reduction.
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions
Sustainable Synthetic Approaches and Solvent Considerations
Adherence to the principles of green chemistry is crucial for developing sustainable chemical manufacturing processes. researchgate.net One of the most significant areas of focus is the reduction or replacement of hazardous solvents, as they often constitute the largest proportion of waste in a chemical process. ijsr.netdntb.gov.ua
Traditional organic syntheses frequently employ volatile and often toxic solvents like chloroform, benzene, or dichloromethane. ijsr.net Green chemistry promotes the use of safer alternatives. nih.gov
Benign Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsr.net While organic compounds often have low solubility in water, techniques like using phase-transfer catalysts or co-solvents can overcome this limitation. Other green solvents include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as ethyl lactate. researchgate.netijsr.net
Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. rsc.org Reactions can sometimes be carried out with neat reactants, often facilitated by grinding or gentle heating to create a melt phase. rsc.org
Energy Efficiency: Green chemistry also encourages energy-efficient processes. Microwave-assisted synthesis, for example, allows for direct and rapid heating of reactants, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. atiner.gr
By integrating catalytic methods with the use of sustainable solvents and energy sources, the synthesis of this compound can be designed to be more environmentally friendly, aligning with the modern imperatives of chemical production.
Table 3: Comparison of Conventional and Green Solvents
Chemical Reactivity and Derivatization Strategies of 2 Acetyl 4 Fluorobenzaldehyde
Reactions Involving the Aldehyde Moiety of 2-Acetyl-4-Fluorobenzaldehyde
The aldehyde group in this compound is a primary site for a variety of chemical transformations due to its higher reactivity compared to the acetyl ketone. This increased reactivity stems from both steric and electronic factors. The single hydrogen substituent on the aldehyde carbon offers less steric hindrance to an incoming nucleophile than the methyl group of the acetyl function. Electronically, the acetyl group's methyl substituent provides a slight electron-donating inductive effect, which minimally reduces the electrophilicity of the ketone carbonyl carbon.
Nucleophilic Addition Reactions and Subsequent Transformations (e.g., Cyanohydrin Formation, Imine Synthesis)
Nucleophilic addition is a fundamental reaction class for aldehydes. The partially positive carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final addition product. youtube.comyoutube.com
Cyanohydrin Formation: The addition of hydrogen cyanide across the aldehyde's carbonyl group yields a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, serving as a versatile synthetic intermediate.
Imine Synthesis: Primary amines react with the aldehyde to form imines, also known as Schiff bases. wikipedia.org This condensation reaction proceeds via a hemiaminal intermediate and is typically catalyzed by mild acid. youtube.com The formation of imines is a reversible process. youtube.com Similarly, secondary amines can react to form enamines. youtube.com These reactions are crucial in the synthesis of various heterocyclic compounds and are noted for their applications in medicinal chemistry. wikipedia.org
Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety
| Reaction Type | Nucleophile | Product Class |
|---|---|---|
| Cyanohydrin Formation | Cyanide (e.g., from HCN or NaCN) | Cyanohydrin |
| Imine Synthesis | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Enamine Synthesis | Secondary Amine (R₂NH) | Enamine |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Oxidation Methodologies for Carboxylic Acid Formation
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid without affecting the acetyl group. This transformation is a key step in the synthesis of fluorinated benzoic acid derivatives.
Common oxidizing agents for this purpose include:
Potassium permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.
Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent): A classic method for aldehyde oxidation.
Silver(I) oxide (Ag₂O) (Tollens' reagent): Provides a milder oxidation, which can be useful when other sensitive functional groups are present.
Baeyer-Villiger oxidation: This reaction can convert benzaldehydes to phenols using peracids. This method has been applied to the synthesis of fluorinated phenols. nih.gov
The choice of oxidant and reaction conditions is crucial to ensure selectivity and prevent over-oxidation or side reactions with the acetyl group or the aromatic ring.
Reduction Methodologies for Alcohol and Alkane Derivatization
Selective reduction of the aldehyde functionality in the presence of the ketone is a valuable synthetic strategy.
Reduction to Alcohols: The aldehyde can be readily reduced to a primary alcohol, (2-acetyl-4-fluorophenyl)methanol. Common reducing agents for this chemoselective reduction include:
Sodium borohydride (NaBH₄): A mild reducing agent that typically reduces aldehydes and ketones but is more reactive towards aldehydes. rsc.org By controlling the reaction conditions (e.g., low temperature), selective reduction of the aldehyde is achievable.
Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that will reduce both the aldehyde and the ketone. Therefore, it is generally not suitable for selective reduction in this case unless both groups are to be reduced.
Biocatalytic reductions using enzymes like alcohol dehydrogenase have also been explored for the reduction of substituted benzaldehydes. researchgate.netresearchgate.net
Reduction to Alkanes: The complete reduction of the aldehyde group to a methyl group (an alkane) can be accomplished through methods such as:
Wolff-Kishner reduction: This involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.
Clemmensen reduction: This method uses amalgamated zinc and hydrochloric acid.
These reductions provide a route to 1-(5-fluoro-2-methylphenyl)ethan-1-one.
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel) Leading to Complex Architectures
The aldehyde group readily participates in condensation reactions to form new carbon-carbon bonds, leading to more complex molecular structures.
Aldol Condensation: In the presence of a base or acid, the aldehyde can react with an enolizable ketone or aldehyde. While this compound cannot form an enolate at the aldehyde position, it can act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound.
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). mdpi.com The reaction of this compound with such active methylene compounds, often catalyzed by a weak base like piperidine, leads to the formation of α,β-unsaturated products. mdpi.comresearchgate.net This reaction is a powerful tool for constructing complex molecular frameworks. mdpi.com
Other Condensation Reactions: The aldehyde can also participate in other named reactions like the Perkin and Darzens reactions, further expanding its synthetic utility. Chalcone (B49325) synthesis, for instance, often involves the condensation of an acetophenone derivative with a benzaldehyde (B42025). mdpi.comresearchgate.net
Reactions Involving the Acetyl Moiety of this compound
The acetyl group, being a methyl ketone, has its own distinct reactivity, primarily centered around the acidity of its α-protons.
Enolate Chemistry and Alpha-Functionalization Strategies (e.g., Halogenation, Alkylation)
The protons on the methyl group adjacent to the acetyl carbonyl (the α-protons) are acidic and can be removed by a suitable base to form an enolate anion. wikipedia.orgbham.ac.uk This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon.
Enolate Formation: The choice of base is critical for enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. mnstate.edu Weaker bases, such as alkoxides, may establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk
Halogenation: The enolate of this compound can react with electrophilic halogen sources (e.g., Br₂, Cl₂, I₂) to introduce a halogen atom at the α-position. masterorganicchemistry.com Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu
Alkylation: The enolate can also act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. mnstate.edumasterorganicchemistry.com This alkylation strategy is a fundamental method for elaborating the carbon skeleton. The success of this reaction depends on the use of a strong base to form the enolate and a suitable alkylating agent, typically a primary alkyl halide. mnstate.edu
Table 2: Alpha-Functionalization of the Acetyl Moiety
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Halogenation | Br₂ in acetic acid or base | α-Halo ketone |
| Alkylation | 1. LDA, 2. R-X (Alkyl Halide) | α-Alkylated ketone |
| Aldol Addition | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, in this compound offers opportunities for selective olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for converting carbonyls into alkenes. wikipedia.orglibretexts.org
The Wittig reaction utilizes a phosphonium ylide (Wittig reagent) to form an alkene. libretexts.org The reactivity of the ylide is a critical factor in determining the stereochemical outcome of the reaction. organic-chemistry.org Generally, aldehydes are more reactive towards Wittig reagents than ketones. This difference in reactivity allows for the selective olefination of the formyl group in this compound, particularly when using stabilized ylides which are less reactive. Non-stabilized ylides, being more reactive, might show less selectivity and could potentially react with both carbonyl groups, although the aldehyde would still be the preferred site of reaction. Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. wikipedia.orgslideshare.net These reagents are generally more nucleophilic and reactive than the corresponding Wittig ylides, allowing them to react efficiently with a wider range of aldehydes and even hindered ketones. nrochemistry.comorganicchemistrydata.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com Another practical benefit is that the dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.com Given the higher reactivity of the aldehyde, selective olefination at the formyl group of this compound can be readily achieved using HWE reagents.
| Reaction | Reagent Type | Carbonyl Selectivity | Expected Product (at Aldehyde) | Predominant Stereochemistry |
| Wittig | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | High for Aldehyde | 2-Acetyl-4-fluorocinnamic acid ethyl ester | E-alkene |
| Wittig | Unstabilized Ylide (e.g., Ph₃P=CH₂) | Moderate for Aldehyde | 2-Acetyl-4-fluoro-styrene | Z-alkene |
| HWE | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et) | High for Aldehyde | 2-Acetyl-4-fluorocinnamic acid ethyl ester | E-alkene |
Baeyer-Villiger Oxidation and Rearrangement Studies
The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and aldehydes to carboxylic acids using peroxyacids or peroxides. organic-chemistry.orgwikipedia.org The regioselectivity of this reaction in unsymmetrical ketones is determined by the migratory aptitude of the adjacent groups. The established order of migration is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, two pathways for Baeyer-Villiger oxidation exist:
Oxidation of the Aldehyde Group : The formyl group can be oxidized to a carboxylic acid. In this case, the migrating group is the hydrogen atom, which has a very high migratory aptitude. pressbooks.pub This would yield 2-acetyl-4-fluorobenzoic acid .
Oxidation of the Acetyl Group : The ketone can be oxidized to an ester. This requires the migration of either the methyl group or the substituted aromatic ring (4-fluoro-2-formylphenyl). Based on the general migratory aptitude (phenyl > methyl), the aromatic ring is expected to migrate preferentially. organic-chemistry.org This migration would result in the formation of 4-fluoro-2-formylphenyl acetate .
Recent studies have shown that Baeyer-Villiger oxidation of electron-deficient benzaldehydes can be tuned to chemoselectively produce phenols (via a formate ester intermediate that subsequently hydrolyzes) over benzoic acids, even when traditional rules would predict acid formation. nih.govwur.nl Given that the aromatic ring of this compound is rendered electron-deficient by two deactivating groups, these modified conditions could potentially favor the formation of 2-acetyl-4-fluorophenol.
| Carbonyl Site | Migrating Group | Expected Product |
| Aldehyde (-CHO) | Hydrogen | 2-Acetyl-4-fluorobenzoic acid |
| Ketone (-COCH₃) | 4-Fluoro-2-formylphenyl | 4-Fluoro-2-formylphenyl acetate |
| Aldehyde (-CHO) | Aryl group (rearrangement) | 2-Acetyl-4-fluorophenol (via formate) |
Reactivity of the Aromatic Ring and Fluorine Substituent in this compound
Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. The ring of this compound possesses three substituents: an acetyl group, a formyl group, and a fluorine atom.
Acetyl (-COCH₃) and Formyl (-CHO) Groups : Both are powerful deactivating groups due to their electron-withdrawing inductive and resonance effects. They direct incoming electrophiles to the meta position. uci.edulibretexts.org
Fluorine (-F) Atom : The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. uci.edu
The formyl group (at C1) directs meta to C3 and C5.
The acetyl group (at C2) directs meta to C4 (already substituted) and C6.
The fluoro group (at C4) directs ortho to C3 and C5.
A consensus emerges from these directing effects. Both the formyl and fluoro groups strongly direct incoming electrophiles to the C3 and C5 positions. The acetyl group also weakly directs towards C6. Therefore, electrophilic attack is overwhelmingly favored at the C3 and C5 positions. However, due to the cumulative deactivating nature of all three substituents, the aromatic ring is highly electron-deficient, and EAS reactions would require harsh conditions to proceed.
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
| Formyl (-CHO) | C1 | Deactivating | Meta | C3, C5 |
| Acetyl (-COCH₃) | C2 | Deactivating | Meta | C6, C4 (blocked) |
| Fluoro (-F) | C4 | Deactivating | Ortho, Para | C3, C5, C1 (blocked) |
| Consensus | - | Strongly Deactivated | - | C3 and C5 |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring (if applicable)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. openstax.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk
C-F Bond Activation and Functionalization Methodologies (Advanced Topics)
Beyond SNAr, the direct functionalization of the C-F bond in fluoroarenes represents an advanced and powerful strategy in organic synthesis. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant challenge. chem8.orgnih.gov This activation is typically achieved using transition-metal complexes and differs mechanistically from SNAr. nih.gov
Methodologies for C-F bond activation often involve the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., Ni(0), Pd(0), Rh(I)). nih.govresearchgate.net This process forms an aryl-metal-fluoride complex, which can then participate in various catalytic cycles, most notably cross-coupling reactions. For this compound, this approach could enable transformations that are not accessible via SNAr, such as the formation of C-C, C-H, or C-B bonds at the C4 position.
For instance, nickel-catalyzed Kumada coupling reactions have been shown to be effective for the cross-coupling of aryl fluorides with Grignard reagents. baranlab.org Similarly, palladium-catalyzed Suzuki or Stille couplings could potentially be employed, often requiring specialized ligands to facilitate the challenging C-F bond cleavage. The presence of the ortho-acetyl group in this compound could play a dual role in these reactions: its electron-withdrawing nature could facilitate the initial metal-arene coordination, while the carbonyl oxygen could also act as a directing group, potentially influencing the catalytic activity and selectivity of the C-F activation step. This area represents a frontier in organofluorine chemistry, offering sophisticated methods for the late-stage functionalization of fluorinated aromatic scaffolds. baranlab.orgokstate.edu
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Acetyl 4 Fluorobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 2-acetyl-4-fluorobenzaldehyde, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural assignment.
Proton (¹H) NMR Methodologies for Chemical Environment Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde and acetyl groups and the electronegativity of the fluorine atom.
The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the acetyl group will likely resonate as a sharp singlet further upfield, estimated to be around 2.6 ppm.
The aromatic region will display a more complex pattern due to spin-spin coupling between the neighboring protons and coupling to the fluorine atom. The proton ortho to the aldehyde group (H-3) is expected to be a doublet of doublets, coupling to the meta proton (H-5) and the fluorine atom. The proton ortho to the acetyl group (H-6) will also likely appear as a doublet of doublets, coupling to H-5 and the fluorine atom. The proton at the 5-position is anticipated to be a triplet of doublets, coupling to the two ortho protons and the fluorine atom.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CHO | ~10.3 | s | - |
| CH₃ | ~2.6 | s | - |
| Ar-H3 | ~7.5-7.7 | dd | J(H-H) ≈ 8, J(H-F) ≈ 5 |
| Ar-H5 | ~7.2-7.4 | td | J(H-H) ≈ 8, J(H-F) ≈ 2 |
| Ar-H6 | ~7.9-8.1 | dd | J(H-H) ≈ 8, J(H-F) ≈ 9 |
Carbon-13 (¹³C) NMR Techniques for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbons of the aldehyde and acetyl groups are expected to be the most downfield signals due to significant deshielding. The aldehydic carbonyl carbon is predicted to resonate around 190 ppm, while the acetyl carbonyl carbon is expected near 200 ppm.
The aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is predicted to be in the range of 160-165 ppm. The other aromatic carbons will also display smaller carbon-fluorine couplings (²JCF, ³JCF), which are invaluable for definitive assignments.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |
| C=O (Aldehyde) | ~190 | - |
| C=O (Acetyl) | ~200 | - |
| CH₃ | ~29 | - |
| C-1 (C-CHO) | ~135 | Small ³JCF |
| C-2 (C-COCH₃) | ~140 | Small ³JCF |
| C-3 | ~115-120 | ²JCF |
| C-4 (C-F) | ~160-165 | Large ¹JCF |
| C-5 | ~118-122 | ²JCF |
| C-6 | ~130-135 | Small ⁴JCF |
Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments and Coupling Phenomena
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, the chemical shift is sensitive to the nature and position of other substituents on the ring. The fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons. This coupling information is complementary to the ¹H NMR data and aids in the complete assignment of the aromatic signals. Based on data for similar compounds, the ¹⁹F chemical shift for this compound is anticipated to be in the range of -100 to -115 ppm relative to a standard reference like CFCl₃.
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Analysis
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene (B151609) ring. Cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the aldehydic proton to C-1 and C-2, and from the methyl protons to the acetyl carbonyl carbon and C-2.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide characteristic signatures of the functional groups present.
In the IR spectrum of this compound, strong absorption bands are expected for the carbonyl stretching vibrations of the aldehyde and acetyl groups. The aldehyde C=O stretch typically appears in the region of 1710-1680 cm⁻¹, while the ketone C=O stretch is usually found at a slightly lower frequency, around 1690-1670 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a characteristic feature, appearing as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring will produce a series of bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is also anticipated, typically in the 1250-1000 cm⁻¹ range.
The Raman spectrum would also show characteristic bands for the aromatic ring and the carbonyl groups. The C=O stretching vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the benzene ring often gives a strong and sharp signal, which is useful for identifying the substitution pattern.
Predicted Key Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aldehyde C-H Stretch | 2850, 2750 | Weak |
| Acetyl C-H Stretch | 2980-2900 | 2980-2900 |
| C=O Stretch (Acetyl) | ~1685 | Strong |
| C=O Stretch (Aldehyde) | ~1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-F Stretch | ~1230 | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₇FO₂), the calculated exact mass is 166.0430 u. An HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) value very close to this, confirming the molecular formula.
In addition to the molecular ion peak (M⁺•), the mass spectrum will show a series of fragment ions that provide further structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺), which would result in a peak at m/z 137. For acetophenones, a characteristic fragmentation is the loss of the methyl group to form a stable acylium ion ([M-CH₃]⁺), which would give a peak at m/z 151. Another prominent fragmentation would be the cleavage of the acetyl group, leading to a peak corresponding to the benzoyl cation at m/z 138.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 166 | [M]⁺• (Molecular Ion) |
| 165 | [M-H]⁺ |
| 151 | [M-CH₃]⁺ |
| 138 | [M-CO]⁺• or [M-C₂H₄]⁺• |
| 137 | [M-CHO]⁺ |
| 123 | [M-COCH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Analysis.
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For a compound like this compound, which contains a benzene ring, an aldehyde group, and an acetyl group, characteristic electronic transitions would be expected.
The conjugated system, encompassing the benzene ring and the two carbonyl groups, would likely give rise to π → π* transitions. These are typically high-intensity absorptions. Additionally, the presence of non-bonding electrons on the oxygen atoms of the carbonyl groups would allow for n → π* transitions, which are generally of lower intensity.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be sensitive to the solvent polarity. A hypothetical data table for such transitions is presented below to illustrate how such data would be organized.
Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax for π → π* (nm) | Molar Absorptivity (ε) for π → π* (L mol-1 cm-1) | λmax for n → π* (nm) | Molar Absorptivity (ε) for n → π* (L mol-1 cm-1) |
|---|---|---|---|---|
| Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
X-ray Crystallography for Solid-State Structure Determination, Conformation, and Intermolecular Interactions.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This would allow for a detailed analysis of the planarity of the molecule and the orientation of the acetyl and aldehyde substituents relative to the benzene ring.
Furthermore, the crystallographic data would elucidate the nature of intermolecular interactions in the solid state, such as hydrogen bonding (if present), dipole-dipole interactions, and π-π stacking. These interactions are fundamental to understanding the packing of molecules in the crystal lattice. A representative table for crystallographic data is shown below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C9H7FO2 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (Å3) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm3) | Data Not Available |
Chiroptical Spectroscopies (e.g., CD, ORD) for Stereochemical Investigations (if applicable to chiral derivatives).
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral derivative of this compound were synthesized, for example, through a reaction that introduces a stereocenter, chiroptical spectroscopy would be an invaluable tool for determining its absolute configuration and studying its stereochemical properties. The CD spectrum would show positive or negative absorption bands corresponding to the differential absorption of left and right circularly polarized light, which could be correlated with the molecule's three-dimensional structure.
Since no specific chiral derivatives of this compound and their corresponding chiroptical data have been reported in the searched literature, a data table for this section cannot be provided.
Applications in Advanced Materials Science and Specialized Chemical Systems Excluding Clinical/biological
Integration into Polymer and Macromolecular Architectures for Enhanced Material Properties
The presence of two distinct carbonyl functionalities enables 2-acetyl-4-fluorobenzaldehyde to participate in polymerization reactions in several capacities, contributing to the synthesis of complex macromolecular structures with enhanced thermal and chemical stability, often associated with fluorinated polymers.
This compound can theoretically serve as a monomer in condensation polymerization reactions. The aldehyde and acetyl groups can undergo reactions such as aldol (B89426) condensations, enabling the formation of a polymer backbone. For instance, under basic or acidic conditions, the acetyl group's α-hydrogens can be deprotonated, leading to a nucleophilic attack on the aldehyde group of another monomer molecule. This process, if repeated, would result in a polymer chain.
This compound can also be utilized as a co-monomer with other reactive species. For example, it can be copolymerized with compounds containing active methylene (B1212753) groups in Knoevenagel condensation reactions, or with amines to form polyimines (Schiff bases). The fluorine substituent on the aromatic ring is expected to impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optical and electronic characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reacting Groups | Potential Polymer Structure | Expected Properties |
| Self-Condensation | Aldehyde and Acetyl | Poly(phenylene vinylene) derivative | Thermal stability, potential for conductivity |
| Co-polymerization | Aldehyde with diamines | Polyimine (Schiff Base) | High thermal stability, chelation properties |
| Knoevenagel Condensation | Aldehyde with active methylene compounds | Substituted Poly(phenylene vinylene) | Tunable optical and electronic properties |
Note: The properties listed are hypothetical and based on the expected contributions of the fluorine and carbonyl functional groups to the polymer matrix.
The dual reactivity of this compound makes it a candidate as a cross-linking agent for pre-formed polymers containing appropriate functional groups. For instance, it can react with polymers bearing primary or secondary amine groups to form a cross-linked network through the formation of imine bonds from both the aldehyde and acetyl functionalities. This cross-linking would enhance the mechanical strength, thermal stability, and solvent resistance of the original polymer.
Similarly, it could cross-link polymers with active methylene groups through condensation reactions. The extent of cross-linking and the resulting network properties could be controlled by the concentration of the cross-linker and the reaction conditions.
Precursor for Functional Dyes, Pigments, and Optical Materials
The structural features of this compound make it a valuable building block for the synthesis of a variety of functional dyes and pigments. The presence of the carbonyl groups allows for the construction of conjugated systems, which are essential for chromophoric and fluorescent properties.
One significant application is in the synthesis of chalcones. Through a Claisen-Schmidt condensation, this compound can react with another aldehyde or ketone to form a chalcone (B49325) derivative. nih.govscholarsresearchlibrary.com Chalcones are known for their optical properties and are often used as precursors for flavonoids and other heterocyclic compounds that form the basis of many dyes. nih.gov The fluorine atom can enhance the photostability and influence the electronic properties of the resulting dye, potentially leading to brighter and more durable colors.
Furthermore, this compound can be a precursor for various heterocyclic dyes. nih.govresearchgate.netresearchgate.netsemanticscholar.org The aldehyde and acetyl groups can participate in cyclization reactions with dinucleophiles to form a wide range of heterocyclic systems, such as pyrimidines, pyridines, and quinolines, which are core structures in many synthetic dyes. nih.gov
Table 2: Potential Dye Classes Derived from this compound
| Dye Class | Synthetic Pathway | Key Structural Feature | Potential Application |
| Chalcone Dyes | Claisen-Schmidt Condensation | α,β-unsaturated ketone | Fluorescent probes, pigments |
| Heterocyclic Dyes | Cyclocondensation Reactions | Embedded heterocyclic ring system | Textile dyes, optical data storage |
| Azomethine Dyes | Condensation with aromatic amines | Imine (-C=N-) linkage | Photographic materials, colorants |
Note: The applications are based on the known uses of these dye classes, with the specific properties of the this compound-derived dyes remaining a subject for empirical investigation.
Application in Organic Electronics and Optoelectronic Devices
In the field of organic electronics, materials with specific energy levels and charge transport properties are crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the fluorine atom and the carbonyl groups in this compound suggests its potential as a precursor for materials with good electron-transporting capabilities.
Materials that can efficiently transport electrons are essential components of OLEDs, serving to balance the charge injection and transport within the device, thereby improving efficiency and lifetime. worktribe.com Fluorinated aromatic compounds are often used in the design of electron-transporting materials (ETMs) due to their high electron affinity. This compound can be used as a starting material to synthesize more complex molecules, such as those containing electron-deficient heterocycles like oxadiazoles, triazoles, or benzothiadiazoles, which are known to be effective ETMs. worktribe.com The synthesis of such molecules would typically involve condensation reactions of the aldehyde or acetyl group.
In OLEDs, hole-blocking materials (HBMs) are used to confine holes within the emissive layer, preventing them from reaching the cathode and thus increasing the probability of electron-hole recombination and light emission. ossila.com Materials with a high highest occupied molecular orbital (HOMO) energy level are typically good hole blockers. The introduction of fluorine atoms can help to lower the HOMO level, making the resulting materials suitable for use as HBMs. By incorporating this compound into larger conjugated systems, it is possible to tailor the electronic properties to achieve effective hole-blocking capabilities. Fluorine-substituted benzothiadiazole-based materials, for instance, have shown promise as hole transport materials, and derivatives of this compound could be explored for similar roles. rsc.org
Table 3: Potential Roles in Organic Electronic Devices
| Material Type | Desired Property | Role of this compound | Potential Device |
| Electron-Transporting Material (ETM) | High electron affinity, good electron mobility | Precursor for fluorinated, electron-deficient molecules | OLEDs, OFETs |
| Hole-Blocking Material (HBM) | High HOMO energy level | Building block for materials with tailored electronic properties | OLEDs |
Note: The suitability of materials derived from this compound for these applications would depend on the final molecular structure and its corresponding electronic properties, which would require experimental validation.
Role in Supramolecular Chemistry and Self-Assembly Systems
While specific research on this compound in supramolecular chemistry is not extensively documented, the functionalities it possesses are known to play significant roles in the formation of self-assembling systems. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, to construct larger, organized structures from smaller molecular units.
The aldehyde and acetyl groups of this compound can act as hydrogen bond acceptors. The carbonyl oxygen in both groups can interact with hydrogen bond donors, facilitating the assembly of larger molecular architectures. Benzaldehyde (B42025) derivatives are known to form various synthons through intermolecular C–H⋯O hydrogen bonds, which help in the formation of multidimensional supramolecular networks. rsc.orgnih.gov
The fluorine atom introduces several key properties that can influence self-assembly. nih.govscispace.com Due to its high electronegativity, fluorine can participate in non-covalent interactions, including halogen bonding and C–H⋯F hydrogen bonds. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. nih.govnih.gov Furthermore, the "fluorous effect," the tendency of fluorinated compounds to segregate from non-fluorinated counterparts, can be a driving force in directing the self-assembly of complex structures. psu.edu In some instances, fluorination can even alter the self-assembly motif, leading to unexpected and novel supramolecular architectures. nih.govscispace.comnih.gov
Table 1: Functional Groups of this compound and Their Potential Roles in Supramolecular Chemistry
| Functional Group | Potential Role in Self-Assembly | Type of Interaction |
| Aldehyde (-CHO) | Hydrogen bond acceptor | C–H⋯O |
| Acetyl (-COCH₃) | Hydrogen bond acceptor | C–H⋯O |
| Fluorine (-F) | Can act as a hydrogen or halogen bond acceptor | C–H⋯F, Halogen Bonding |
| Phenyl Ring | Can participate in aromatic interactions | π–π Stacking |
Application in Agrochemical Research as a Synthetic Intermediate
In the field of agrochemical research, fluorinated organic compounds have become increasingly important. The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability, which in turn can enhance its efficacy as an herbicide, insecticide, or fungicide. researchgate.netresearchgate.net
Fluorinated benzaldehydes are recognized as valuable starting materials for the synthesis of active agrochemical ingredients. trea.com The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, allowing for the construction of more complex molecular scaffolds. Benzaldehyde and its derivatives have been investigated for their biological activities, including antifungal and insecticidal properties. mdpi.comresearchgate.net
While direct applications of this compound as a precursor in commercial agrochemicals are not widely reported, its structure suggests its potential as a synthetic intermediate. The combination of the reactive aldehyde and acetyl groups, along with the property-enhancing fluorine atom, makes it a plausible building block for the synthesis of novel agrochemical candidates. The general strategy in agrochemical development often involves the use of fluorinated building blocks to introduce fluorine into the final active ingredient. researchgate.net
Table 2: Potential Synthetic Transformations of this compound for Agrochemical Development
| Functional Group | Potential Reaction | Resulting Structure |
| Aldehyde | Reductive amination | Substituted benzylamine |
| Aldehyde | Wittig reaction | Substituted styrene |
| Aldehyde | Knoevenagel condensation | α,β-Unsaturated carbonyl compound |
| Acetyl | Aldol condensation | β-Hydroxy ketone |
| Acetyl | Reduction | Secondary alcohol |
Future Research Directions and Emerging Paradigms in the Study of 2 Acetyl 4 Fluorobenzaldehyde
Exploration of Novel Catalytic Transformations and C-H Activation Strategies Involving the Compound
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a major goal in modern synthetic chemistry, offering a more atom-economical approach to molecular construction. For 2-acetyl-4-fluorobenzaldehyde, the aldehyde functional group can act as a "transient directing group," a temporary handle that guides a metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netrsc.org This strategy avoids the need for separate steps to install and remove a directing group, enhancing synthetic efficiency. rsc.org
Future research will likely focus on expanding the repertoire of transition metal-catalyzed C-H activation reactions for this compound. researchgate.net This includes developing novel catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring. For instance, iridium-catalyzed ortho-amidation and alkylation have been demonstrated for other benzaldehydes and could be adapted. researchgate.net A key area of exploration will be redox-neutral catalysis, where the oxidation state of the metal catalyst, such as Palladium(II), remains constant throughout the cycle, eliminating the need for external oxidants and leading to more sustainable processes. youtube.com Researchers are investigating methods to replace traditional reagents like Grignards with direct C-H activation, further streamlining synthesis. youtube.com The development of cost-effective 3d metal catalysts, such as those based on copper, is also a promising avenue for making these transformations more economical and environmentally benign. researchgate.net
Table 1: Emerging C-H Activation Strategies
| Strategy | Catalyst Type | Potential Transformation on this compound | Advantage |
|---|---|---|---|
| Transient Directing Group | Rhodium, Iridium, Palladium | Ortho-alkylation, ortho-amidation | Increased atom economy; fewer synthetic steps. researchgate.netrsc.org |
| Redox-Neutral Catalysis | Palladium(II) | C-C and C-heteroatom bond formation | Avoids external oxidants; milder reaction conditions. youtube.com |
| Photocatalysis | Ruthenium, Iridium complexes | Ortho-arylation | Uses light as a sustainable energy source. researchgate.net |
| 3d Metal Catalysis | Copper, Nickel | C-H hydroxylation, arylation | Lower cost and toxicity compared to precious metals. researchgate.net |
Development of Ultra-Efficient and Sustainable Synthesis Routes for Fluorinated Aromatic Aldehydes
The demand for fluorinated compounds in pharmaceuticals, agrochemicals, and materials science necessitates the development of green and efficient synthetic methods. nbinno.comresearchandmarkets.com For fluorinated aromatic aldehydes like this compound, future research will prioritize sustainability. researchandmarkets.com This involves moving away from harsh reagents and multi-step procedures toward more environmentally friendly alternatives. researchgate.netresearchgate.net
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Syntheses
Advanced Spectroscopic Characterization of Transient Intermediates and Reaction Pathways
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For reactions involving this compound, particularly photochemical or C-H activation processes, the direct observation of short-lived, transient intermediates is a significant challenge. Future research will increasingly rely on advanced spectroscopic techniques to elucidate these complex reaction pathways.
Integration into Next-Generation Functional Materials with Tailored Properties
The unique electronic and physical properties conferred by the fluorine and acetyl groups make this compound an attractive building block for advanced functional materials. researchandmarkets.comsynthetikaeu.com The incorporation of fluorine into organic molecules is known to enhance properties like thermal stability, metabolic stability, and lipophilicity, which are highly desirable in materials science and medicinal chemistry. nbinno.comthe-innovation.org
Future applications will see this compound integrated into a variety of materials:
Polymers and Coatings: As a monomer or precursor, it can be used to synthesize functionalized polymers with specific properties for applications in electronics or protective coatings. synthetikaeu.com
Metal-Organic Frameworks (MOFs): Fluorinated linkers are used to create F-MOFs with tailored porosity and high stability, which are promising for gas storage (e.g., CO2 capture), separation, and catalysis. rsc.org The bifunctional nature of this compound could lead to MOFs with unique structural and functional properties.
Liquid Crystals: The rigid aromatic core and polar functional groups are features often found in liquid crystal building blocks. chemscene.com
Pharmaceuticals and Agrochemicals: The compound serves as a key intermediate for more complex biologically active molecules, where the fluorinated motif can enhance efficacy and pharmacokinetic properties. nbinno.comresearchandmarkets.com
Research will focus on designing and synthesizing novel materials where the specific structure of this compound is leveraged to achieve desired performance characteristics.
Theoretical Investigations into Excited State Properties and Photochemistry
Computational chemistry provides powerful tools to investigate the behavior of molecules in their electronically excited states, which is key to understanding their photochemical properties. nih.gov Aromatic aldehydes like benzaldehyde (B42025) are known to be photochemically active, and theoretical studies can predict how substituents like fluorine and acetyl groups modify this reactivity. nih.govacs.org
A major area of future theoretical work will be the study of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net Although this compound does not possess the classic hydroxyl group for ESIPT, theoretical studies can explore related proton transfer phenomena or other excited-state deactivation pathways. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the energies of excited states and map out potential energy surfaces for photochemical reactions. researchgate.netrsc.org These calculations can predict the wavelengths of light the molecule will absorb, the nature of its excited states (e.g., n→π* or π→π* transitions), and the likely outcomes of photoexcitation, such as bond cleavage or isomerization. nih.govresearchgate.net Such theoretical insights are invaluable for designing new photoresponsive materials and photocatalytic systems based on this and related fluorinated aldehydes.
Q & A
Q. What toxicological data are available for this compound, and how can gaps be addressed?
- Current Data : Limited direct toxicity studies. Apply read-across principles using structurally related compounds (e.g., 4-hydroxybenzaldehyde) evaluated by EFSA for genotoxicity and acute exposure limits .
- Testing Protocol : Conduct Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487) to assess mutagenic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
